molecular formula C13H23Br2NO3S B049233 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide CAS No. 206052-03-1

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

Cat. No. B049233
CAS RN: 206052-03-1
M. Wt: 433.2 g/mol
InChI Key: BDCZFOHEQGRTBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the introduction of a sulfonamide group into existing molecules. For related compounds, a general and efficient protocol involves the dehydrative synthesis starting from corresponding alcohols and sulfonamides, utilizing activating agents like MeSO2Cl/organic base systems. This method allows for the synthesis of various vinyl sulfones and sulfonamides, indicating a potential pathway for synthesizing complex sulfonamides including our compound of interest (Kharkov University Bulletin Chemical Series, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamides can be analyzed through techniques such as X-ray crystallography and NMR spectroscopy. For example, studies on sulfonamide derivatives reveal specific geometries around the sulfonamide nitrogen atoms, indicating a nearly trigonal-planar geometry which could be similar for 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide. Such structural details are crucial for understanding the chemical behavior and reactivity of the molecule (Acta Crystallographica Section E: Structure Reports Online, 2013).

Scientific Research Applications

  • Catalytic Applications

    It serves as an efficient catalyst. For example, a novel N-bromo sulfonamide reagent efficiently catalyzes the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in a one-pot pseudo tandem cyclocondensation-Knoevenagel–Michael reaction (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Additionally, it catalyzes tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions, offering a novel approach in chemical synthesis (Khazaei, Rostami, & Mahboubifar, 2007).

  • Drug Delivery and Nanoformulations

    This compound shows potential in drug delivery systems, especially in the context of cardiovascular diseases. Effective nanoformulations of small organic compounds and peptides using such molecules could significantly improve therapeutic outcomes (Geldenhuys, Khayat, Yun, & Nayeem, 2017).

  • Imaging Agents in Medicine

    Certain analogs of the compound have been explored as potential myocardial imaging agents. However, studies indicate that the sulfonamide group may hinder myocardial uptake, leading to rapid renal excretion (Fritzberg & Eshima, 1982).

  • Chemical Synthesis

    It is used in various chemical synthesis processes, such as in the synthesis of N-(2-cyanophenyl)disulfonamides, confirming the structures through X-ray diffraction and density functional theory calculations (Mphahlele & Maluleka, 2021).

  • Biocatalysis in Drug Metabolism

    The compound has applications in biocatalysis, specifically in preparing mammalian metabolites of certain drugs for structural characterization (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

properties

IUPAC Name

12,12-dibromo-N-methylsulfonyldodec-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23Br2NO3S/c1-20(18,19)16-13(17)11-9-7-5-3-2-4-6-8-10-12(14)15/h10H,2-9,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCZFOHEQGRTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Br2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458933
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

CAS RN

206052-03-1
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206052-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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